molecular formula C10H8N2O2 B3056348 3-nitro-4-phenyl-1H-pyrrole CAS No. 70647-26-6

3-nitro-4-phenyl-1H-pyrrole

Cat. No.: B3056348
CAS No.: 70647-26-6
M. Wt: 188.18 g/mol
InChI Key: WERKCGAXQMDPFW-UHFFFAOYSA-N
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Description

3-nitro-4-phenyl-1H-pyrrole: is a heterocyclic aromatic organic compound. It is characterized by a pyrrole ring substituted with a nitro group at the third position and a phenyl group at the fourth position. Pyrrole derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-4-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of a nitro-substituted benzaldehyde with an appropriate amine, followed by cyclization to form the pyrrole ring. The reaction typically requires acidic or basic conditions and may involve catalysts to enhance the yield and selectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-nitro-4-phenyl-1H-pyrrole can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Tin(II) chloride, hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated pyrrole derivatives.

Scientific Research Applications

Chemistry: 3-nitro-4-phenyl-1H-pyrrole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in assays to investigate its effects on different biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an antimicrobial agent and its ability to inhibit certain enzymes involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Comparison with Similar Compounds

    4-nitrophenylpyrrole: Similar structure with a nitro group at the fourth position.

    3-phenylpyrrole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitro-1H-pyrrole: Lacks the phenyl group, affecting its biological activity and chemical properties.

Uniqueness: 3-nitro-4-phenyl-1H-pyrrole is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

3-nitro-4-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-7-11-6-9(10)8-4-2-1-3-5-8/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERKCGAXQMDPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396285
Record name 3-nitro-4-phenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70647-26-6
Record name 3-nitro-4-phenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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